7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine

Catalog No.
S1534265
CAS No.
237435-19-7
M.F
C13H9ClN2
M. Wt
228.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine

CAS Number

237435-19-7

Product Name

7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine

IUPAC Name

7-chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

InChI

InChI=1S/C13H9ClN2/c14-10-6-7-15-12-8-11(16-13(10)12)9-4-2-1-3-5-9/h1-8,16H

InChI Key

JESBRNMJLZZVBD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=NC=CC(=C3N2)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NC=CC(=C3N2)Cl

Potential as a Ligand in Medicinal Chemistry:

-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine, with its unique heterocyclic structure, has been investigated for its potential as a ligand in medicinal chemistry. Studies suggest that it can bind to various enzymes and receptors, potentially leading to the development of new drugs.

One example is its potential as a selective antagonist for the chemokine receptor CXCR4, which plays a role in various diseases like cancer and inflammatory disorders []. However, further research is needed to fully understand its binding properties and potential therapeutic applications.

7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound characterized by a pyrrolo[3,2-b]pyridine core substituted with a chlorine atom and a phenyl group. Its molecular formula is C₁₃H₉ClN, with a molecular weight of 228.68 g/mol. The compound is notable for its structural features, including a fused bicyclic system that contributes to its unique chemical properties and biological activities.

The reactivity of 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine can be attributed to the presence of the chlorine atom and the nitrogen in the pyrrole ring. Typical reactions may include:

  • Nucleophilic substitutions: The chlorine atom can be replaced by nucleophiles under suitable conditions.
  • Electrophilic aromatic substitution: The phenyl group can undergo electrophilic attack, leading to various derivatives.
  • Cyclization reactions: The compound can participate in cyclization to form more complex structures, particularly when reacted with other electrophiles or nucleophiles.

Research indicates that 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine exhibits significant biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFR). This inhibition is crucial in cancer therapy as FGFRs are often implicated in tumor growth and metastasis. The compound has shown potential in modulating pathways associated with inflammation and cell proliferation, making it a candidate for further pharmacological development .

The synthesis of 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine typically involves several steps:

  • Formation of the pyrrolo[3,2-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Chlorination: The introduction of the chlorine substituent can be performed using chlorinating agents such as thionyl chloride or phosphorus trichloride.
  • Phenyl substitution: The phenyl group can be introduced via nucleophilic aromatic substitution or coupling reactions with aryl halides.

For example, one synthetic route involves reacting 5-(tri-fluoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehydes under specific conditions to yield the desired compound .

7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine has potential applications in:

  • Pharmaceutical development: As an FGFR inhibitor, it may play a role in developing targeted cancer therapies.
  • Chemical research: Its unique structure makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.
  • Biological studies: It can be used to investigate cellular signaling pathways related to growth factors.

Studies on the interactions of 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine reveal its ability to bind effectively to FGFRs. Molecular docking studies suggest that the compound forms hydrogen bonds and hydrophobic interactions within the binding site of FGFRs, enhancing its inhibitory activity. These interactions are critical for understanding its mechanism of action and optimizing its pharmacological profile .

Several compounds share structural similarities with 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine. Here are some notable examples:

Compound NameCAS NumberSimilarity
7-Chloro-1H-pyrrolo[3,2-b]pyridine357263-48-00.91
7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine1190318-10-50.83
5-Chloro-1H-pyrrolo[3,2-b]pyridine65156-94-70.75
2-Methyl-1H-pyrrolo[3,2-b]pyridine73177-35-20.70
N-(4-Chloropyridin-2-yl)methanamine180748-30-50.72

Uniqueness

What sets 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine apart from these compounds is its specific combination of substituents (chlorine and phenyl) on the pyrrolo core, which contributes to its distinct biological activity profile and potential therapeutic applications.

XLogP3

3.4

Wikipedia

7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine

Dates

Last modified: 08-15-2023

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